(Fluoromethyl)triphenylphosphonium tetrafluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

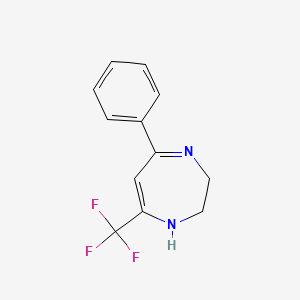

“(Fluoromethyl)triphenylphosphonium tetrafluoroborate” is a chemical compound with the molecular formula C19H17BF5P . It is a colorless crystal that is soluble in organic solvents such as chloroform, dimethyl sulfoxide, and ether, but insoluble in water . It has good chemical stability, but it may undergo hydrolysis under strong acid or strong base conditions .

Molecular Structure Analysis

The molecular structure of “(Fluoromethyl)triphenylphosphonium tetrafluoroborate” can be represented by the InChI code: 1S/C19H17FP.BF4/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;2-1(3,4)5/h1-15H,16H2;/q+1;-1 . This indicates that the compound consists of a fluoromethyl group attached to a triphenylphosphonium cation, and a tetrafluoroborate anion .Physical And Chemical Properties Analysis

“(Fluoromethyl)triphenylphosphonium tetrafluoroborate” is a solid at room temperature . It has a molecular weight of 382.115057 . It is soluble in organic solvents but insoluble in water .Aplicaciones Científicas De Investigación

Organic Synthesis

(Fluoromethyl)triphenylphosphonium tetrafluoroborate: is widely used in organic synthesis, particularly in the introduction of fluoromethyl groups into organic compounds. This reagent is valuable for its ability to facilitate nucleophilic substitution reactions that result in the formation of carbon-fluorine bonds, which are crucial in the development of pharmaceuticals and agrochemicals due to their enhanced stability and lipophilicity .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile building block for the synthesis of fluorinated analogs of bioactive molecules. The presence of fluorine can significantly alter the biological activity of a compound, often leading to improved efficacy, selectivity, and metabolic stability in drug candidates .

Material Science

The unique properties of (Fluoromethyl)triphenylphosphonium tetrafluoroborate make it a candidate for use in material science, particularly in the creation of advanced polymers and materials that require specific fluorinated substructures to enhance their physical properties, such as thermal resistance and chemical inertness .

Catalysis

This reagent is also explored in catalysis research. Its strong electron-withdrawing fluoromethyl group can influence the electronic environment of catalysts, potentially leading to novel catalytic activities and improved reaction efficiencies .

Peptide Synthesis

In peptide synthesis, the introduction of fluorinated amino acids can be achieved using (Fluoromethyl)triphenylphosphonium tetrafluoroborate . Fluorinated peptides exhibit unique structural characteristics and resistance to enzymatic degradation, making them of interest in therapeutic peptide development .

Agricultural Chemistry

The compound’s role in the synthesis of fluorinated pesticides and herbicides is significant. These fluorinated compounds often show enhanced activity and selectivity, as well as a better environmental profile due to their increased stability .

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, fluorinated compounds are valuable due to the high sensitivity of the fluorine nucleus(Fluoromethyl)triphenylphosphonium tetrafluoroborate can be used to introduce fluorine into molecules for NMR studies, aiding in the elucidation of molecular structures .

Fluoropolymer Production

Finally, this reagent is instrumental in the production of fluoropolymers. These polymers are known for their exceptional non-stick properties and resistance to solvents, acids, and bases, making them ideal for a wide range of industrial applications .

Safety and Hazards

“(Fluoromethyl)triphenylphosphonium tetrafluoroborate” is classified as a warning substance. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Mecanismo De Acción

Target of Action

The primary target of (Fluoromethyl)triphenylphosphonium tetrafluoroborate is the estrogen receptor . This receptor plays a crucial role in the regulation of gene expression and is involved in the growth and development of certain types of cancer .

Mode of Action

(Fluoromethyl)triphenylphosphonium tetrafluoroborate is a prodrug that is hydrolyzed in vivo to the active form, (fluoromethyl)triphenylphosphonium chloride . It permeates the cell membrane and binds to the estrogen receptor . This binding prevents the formation of an estrogen-receptor complex with DNA-dependent RNA polymerase, thereby inhibiting transcription and replication . The affinity for these receptors varies depending on the type of ester group on the drug molecule .

Biochemical Pathways

The compound affects the estrogen signaling pathway . By binding to the estrogen receptor, it disrupts the normal function of the receptor, leading to changes in gene expression . This can have downstream effects on cell growth and proliferation, particularly in cells that are sensitive to estrogen, such as certain types of cancer cells .

Pharmacokinetics

As a prodrug, it is likely to be metabolized in the body to produce its active form

Result of Action

The binding of (Fluoromethyl)triphenylphosphonium tetrafluoroborate to the estrogen receptor inhibits the formation of an estrogen-receptor complex with DNA-dependent RNA polymerase . This prevents transcription and replication, which can inhibit the growth of estrogen-sensitive cancer cells .

Action Environment

The action of (Fluoromethyl)triphenylphosphonium tetrafluoroborate can be influenced by various environmental factors For instance, the pH and temperature of the environment could potentially affect the stability and efficacy of the drug. The compound should be stored under an inert atmosphere at 2-8°C to maintain its stability.

Propiedades

IUPAC Name |

fluoromethyl(triphenyl)phosphanium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FP.BF4/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;2-1(3,4)5/h1-15H,16H2;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWRLIQGHGHSEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

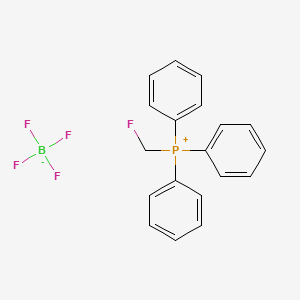

[B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](CF)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BF5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

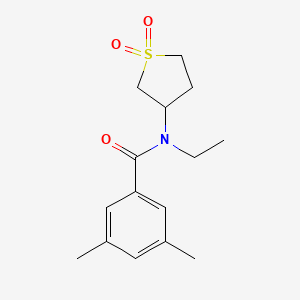

![N-ethyl-1,3-dimethyl-2,4-dioxo-N-phenyl-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3003754.png)

![2-Oxa-8-thia-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B3003764.png)

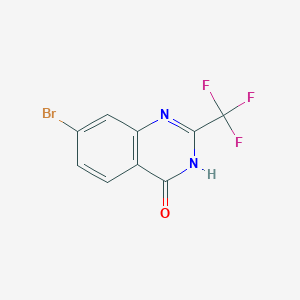

![2-[(4-Fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B3003765.png)

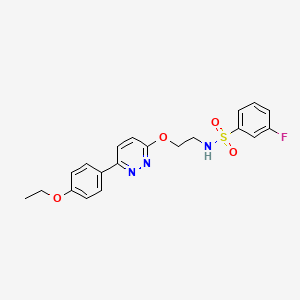

![4-[(4-Fluorosulfonyloxybenzoyl)amino]oxane](/img/structure/B3003769.png)